N-Coumaroyl-L-aspartic acid
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Overview
Description
N-Coumaroyl-L-aspartic acid is a derivative of L-aspartic acid, which is an important chiral building block in the synthesis of various pharmaceuticals and food additives. This compound is characterized by the presence of a coumaroyl group attached to the amino acid L-aspartic acid, giving it unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Coumaroyl-L-aspartic acid typically involves the coupling of L-aspartic acid with coumaric acid. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of enzymes like EDDS lyase. These methods are preferred due to their environmentally friendly nature and ability to produce optically pure compounds.
Chemical Reactions Analysis
Types of Reactions
N-Coumaroyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
N-Coumaroyl-L-aspartic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of N-Coumaroyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The coumaroyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Coumaroyl-L-aspartic acid include other N-substituted L-aspartic acids, such as N-phenyl-L-aspartic acid and N-benzyl-L-aspartic acid. These compounds share similar structural features but differ in the nature of the substituent group attached to the L-aspartic acid.
Uniqueness
This compound is unique due to the presence of the coumaroyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with enzymes or receptors are desired .
Properties
CAS No. |
151435-24-4 |
---|---|
Molecular Formula |
C13H13NO6 |
Molecular Weight |
279.24 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H13NO6/c15-9-4-1-8(2-5-9)3-6-11(16)14-10(13(19)20)7-12(17)18/h1-6,10,15H,7H2,(H,14,16)(H,17,18)(H,19,20)/b6-3+/t10-/m0/s1 |
InChI Key |
FKBRNPNAUOXZMQ-YVGDHZEHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(CC(=O)O)C(=O)O)O |
Origin of Product |
United States |
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